2,6-Dimethoxyphenol;phosphorous acid
Description
Significance and Occurrence in Lignocellulosic Biomass and Derived Products
2,6-Dimethoxyphenol (B48157) is a primary thermal decomposition product of sinapyl alcohol, one of the three main monolignol building blocks of lignin (B12514952). wikipedia.org Lignin, a complex polymer, is a major component of lignocellulosic biomass, providing structural integrity to plants. The specific monolignol composition of lignin varies between plant types. Lignin rich in sinapyl alcohol units, known as syringyl (S) lignin, is characteristic of angiosperms (hardwoods) and many herbaceous plants. wikipedia.org
Consequently, 2,6-dimethoxyphenol is a significant compound found in the products derived from the thermochemical conversion of these types of biomass, such as pyrolysis or hydrothermal liquefaction. researchgate.netacs.org During these processes, the complex lignin polymer is broken down, releasing its constituent phenolic compounds into a liquid product known as bio-oil. researchgate.net 2,6-Dimethoxyphenol is thus a notable component of wood smoke and bio-oil, representing a direct link to the syringyl units of the original biomass. wikipedia.orgresearchgate.net Its yield can vary depending on the biomass source and the conversion process employed. ingentaconnect.comproquest.com For instance, the alkaline hydrothermal conversion of corn stalk lignin has been shown to produce 2,6-dimethoxyphenol with a yield of 8.18% based on the liquid product weight. ingentaconnect.comingentaconnect.comresearchgate.net
| Biomass Source | Conversion Method | Product Yield of 2,6-Dimethoxyphenol |
| Corn Stalk Lignin | Alkaline Hydrothermal Conversion | 8.18% (of liquid product) ingentaconnect.comingentaconnect.comresearchgate.net |
| Coconut Shell | Pyrolysis (700°C) | 18.86% (of bio-oil) proquest.com |
| Corn Stover Lignin | Fast Pyrolysis (450°C) | ~6% (GC area %) mdpi.com |
Role as a Key Lignin Model Compound in Depolymerization and Valorization Studies
The inherent complexity and irregular structure of lignin make it challenging to study its reaction mechanisms directly. nih.gov To overcome this, researchers utilize simpler, well-defined molecules that represent the key structural units and linkage types found within the lignin polymer. 2,6-Dimethoxyphenol serves as an essential model compound because it accurately represents the syringyl (S) phenolic unit of lignin. researchgate.net
By studying the reactions of 2,6-dimethoxyphenol, scientists can gain fundamental insights into the depolymerization of native lignin. A critical area of investigation is the cleavage of carbon-oxygen (C-O) ether bonds, which are prevalent linkages within the lignin structure. nih.govfrontiersin.org Understanding how to efficiently break these bonds is key to breaking down lignin into smaller, more usable molecules. Research on 2,6-dimethoxyphenol helps in the development and optimization of catalysts and reaction conditions for this purpose. nih.govfrontiersin.org
These valorization studies aim to convert lignin, often considered a low-value byproduct of the pulp and paper industry, into valuable platform chemicals and biofuels. frontiersin.orgnih.gov For example, studies have demonstrated the vanadium-catalyzed cleavage of the C-O bonds in 2,6-dimethoxyphenol to produce other valuable chemicals like 3-methoxycatechol (B1210430) and pyrogallol (B1678534), achieving high conversion rates without the need for high-pressure hydrogen or organic solvents. nih.govfrontiersin.orgnih.gov Such research is vital for designing efficient biorefinery processes that can sustainably produce chemicals from renewable biomass resources.
| Study Focus | Catalyst | Reaction Conditions | Key Findings |
| C-O Bond Cleavage | Vanadium Metal | 280°C, 48 hours, in water | 89.5% conversion of 2,6-dimethoxyphenol. Products: 3-methoxycatechol, pyrogallol. nih.govfrontiersin.orgnih.gov |
| Laccase-mediated oxidation | Laccase Enzyme | Aqueous-organic media | Production of a dimer (3,3′,5,5′-tetramethoxy biphenyl-4,4-diol) with higher antioxidant capacity. researchgate.net |
| Thermal Reactivity | None (Thermal comparison) | 400-600°C, N₂ atmosphere | O-CH₃ bond homolysis initiates decomposition, providing insight into lignin pyrolysis mechanisms. acs.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
391684-14-3 |
|---|---|
Molecular Formula |
C24H33O12P |
Molecular Weight |
544.5 g/mol |
IUPAC Name |
2,6-dimethoxyphenol;phosphorous acid |
InChI |
InChI=1S/3C8H10O3.H3O3P/c3*1-10-6-4-3-5-7(11-2)8(6)9;1-4(2)3/h3*3-5,9H,1-2H3;1-3H |
InChI Key |
UJHFCDIWBCJOHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)O.COC1=C(C(=CC=C1)OC)O.COC1=C(C(=CC=C1)OC)O.OP(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization of 2,6 Dimethoxyphenol
Established Pathways for the Synthesis of 2,6-Dimethoxyphenol (B48157)
The synthesis of 2,6-dimethoxyphenol, also known as syringol, can be achieved through several established chemical routes. A common method involves the methylation of pyrogallol (B1678534). This reaction can be performed by treating pyrogallol with methyl iodide in an alkaline aqueous medium. chemicalbook.comchemicalbook.com Another approach is the selective demethylation of pyrogallol trimethyl ether in an aqueous alkali or alcohol solution. chemicalbook.com
A different synthetic strategy starts from halogenated phenols. For instance, 2,6-dibromophenol (B46663) can be converted to 2,6-dimethoxyphenol by treatment with sodium methoxide (B1231860) in a mixture of methanol (B129727) and dimethylformamide, a reaction catalyzed by cuprous iodide. prepchem.com This method, however, may have challenges related to product extraction due to the water solubility of 2,6-dimethoxyphenol. prepchem.com
Demethylation and decarboxylation of 3,4,5-trimethoxybenzoic acid (TMBA) provides another pathway. By heating TMBA with potassium hydroxide (B78521) (potash) in ethylene (B1197577) glycol, 2,6-dimethoxyphenol can be obtained after neutralization and extraction. prepchem.com A more recent, cleaner method utilizes dimethyl carbonate as a non-toxic methylating agent for pyrogallic acid, with tetrabutylammonium (B224687) bromide as a catalyst in a microreactor, offering high yields and the potential for continuous production. google.com
| Starting Material | Reagents | Key Conditions | Product | Reference |
| Pyrogallol | Methyl iodide, Alkali | Aqueous medium | 2,6-Dimethoxyphenol | chemicalbook.com |
| Pyrogallol trimethyl ether | Aqueous alkali or alcohol | Demethylation | 2,6-Dimethoxyphenol | chemicalbook.com |
| 2,6-Dibromophenol | Sodium methoxide, Cuprous iodide | Methanol/Dimethylformamide solvent | 2,6-Dimethoxyphenol | prepchem.com |
| 3,4,5-Trimethoxybenzoic acid (TMBA) | Potassium hydroxide (potash) | Ethylene glycol, Heating (190°C) | 2,6-Dimethoxyphenol | prepchem.com |
| Pyrogallic acid | Dimethyl carbonate, Tetrabutylammonium bromide | Microreactor, 120-140°C, 5MPa | 2,6-Dimethoxyphenol | google.com |
Functionalization and Chemical Modification of the Phenolic Core
The structure of 2,6-dimethoxyphenol, with its reactive phenolic hydroxyl group and activated aromatic ring, allows for a variety of functionalization and chemical modification reactions. These transformations enable the synthesis of a wide range of derivatives with potential applications in various fields. Key modifications include etherification of the hydroxyl group, electrophilic substitution on the aromatic ring, and oxidative coupling to form dimeric structures.
Etherification of the phenolic hydroxyl group in 2,6-dimethoxyphenol is a primary method for producing alkoxy-substituted derivatives. This can be achieved by reacting the phenol (B47542) with an etherifying agent, such as an alkyl carboxylate, in the presence of a carboxylic acid salt catalyst. google.com The choice of reagents and reaction conditions is crucial for achieving selective etherification, especially in molecules with multiple hydroxyl groups. google.com While general methods for phenol etherification exist, specific high-yield syntheses for alkoxy-derivatives starting directly from 2,6-dimethoxyphenol are tailored to the desired final product. For example, 2-pyridyl ethers can be prepared from phenols using 2-halopyridines in basic conditions, creating derivatives with increased reactivity for cross-coupling reactions due to the electron-withdrawing nature of the pyridyl ring. mdpi.com
The aromatic ring of 2,6-dimethoxyphenol is susceptible to electrophilic aromatic substitution, leading to a variety of substituted derivatives. The hydroxyl group is a powerful activating group, directing substitution to the ortho and para positions. mlsu.ac.in
A notable example is the Friedel-Crafts reaction. A reaction with propanoyl or butanoyl chloride in the presence of aluminum chloride can lead to different products depending on the temperature. nih.gov At room temperature, para-acylation is favored, yielding products like 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one and 1-(4-hydroxy-3,5-dimethoxyphenyl)butan-1-one. nih.gov Interestingly, at elevated temperatures, this reaction can cause a selective cleavage of one of the methoxy (B1213986) groups followed by acylation. nih.gov
Friedel-Crafts alkylation is also possible. For instance, reacting syringic alcohol with phenol in the presence of a hafnium triflate (Hf(OTf)4) catalyst can produce 4-(4-hydroxybenzyl)-2,6-dimethoxyphenol and its ortho-substituted isomer. diva-portal.org Furthermore, 2,6-dimethoxyphenol can be used to synthesize 2,6-dimethoxy-4-methylphenol (B1584894) through a two-step process involving an initial reaction with formalin and sodium hydroxide, followed by catalytic hydrogenation.
| Reaction Type | Reagents | Product(s) | Reference |
| Friedel-Crafts Acylation | Propanoyl chloride, AlCl₃ (room temp) | 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | nih.gov |
| Friedel-Crafts Acylation | Butanoyl chloride, AlCl₃ (room temp) | 1-(4-hydroxy-3,5-dimethoxyphenyl)butan-1-one | nih.gov |
| Friedel-Crafts Alkylation | Syringic alcohol, Phenol, Hf(OTf)₄ | 4-(4-hydroxybenzyl)-2,6-dimethoxyphenol | diva-portal.org |
| Hydroxymethylation/Hydrogenation | Formalin, NaOH; then H₂, Pt-alumina catalyst | 2,6-Dimethoxy-4-methylphenol |
Oxidative coupling provides a direct method for forming carbon-carbon or carbon-oxygen bonds between phenol units, leading to dimeric and polymeric structures. For 2,6-disubstituted phenols like 2,6-dimethoxyphenol, these reactions are often selective. nih.gov
Chemical methods frequently employ metal catalysts. A dinuclear copper(II) complex has been shown to be an efficient catalyst for the oxidative coupling of various 2,6-disubstituted phenols using molecular oxygen, with yields exceeding 99% under optimal conditions. nih.gov Copper(I) iodide supported on USY zeolite (CuI-USY) has also been used to catalyze the oxidative homocoupling of 2,6-dimethoxyphenol, which can proceed via a radical-radical coupling to form the para-para coupled product. researchgate.net Hypervalent iodine reagents, such as (diacetoxyiodo)benzene, can also mediate the selective para C-C dimerization of related phenols like 2,6-dimethylphenol. rsc.org
Enzymatic methods, particularly those using laccase, offer a green alternative for oxidative coupling. researchgate.netresearchgate.net Laccase catalyzes the oxidation of 2,6-dimethoxyphenol to form phenoxy radicals. researchgate.net These radicals can then couple, typically at the para position, to form a symmetrical C-C linked dimer, 3,3′,5,5′-tetramethoxy biphenyl-4,4′-diol. researchgate.netresearchgate.net This enzymatic dimerization can enhance the antioxidant properties of the parent molecule. researchgate.net
Spectroscopic Characterization and Analytical Quantification of 2,6 Dimethoxyphenol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P).
¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of 2,6-dimethoxyphenol (B48157). The symmetry of the molecule simplifies its spectra, providing clear and interpretable signals.
In the ¹H NMR spectrum, the protons of the two equivalent methoxy (B1213986) groups (-OCH₃) typically produce a sharp singlet. The aromatic protons on the benzene (B151609) ring also give rise to characteristic signals, whose chemical shifts and coupling patterns confirm the substitution pattern. The phenolic hydroxyl (-OH) proton appears as a singlet, though its chemical shift can be variable and concentration-dependent. nih.gov
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the two equivalent methoxy groups appear as a single resonance. The symmetrically-substituted aromatic carbons produce distinct signals, with the carbons bearing the methoxy and hydroxyl groups shifted downfield due to the deshielding effect of the oxygen atoms. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 2,6-Dimethoxyphenol in CDCl₃
| Nucleus | Assignment | Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | -OCH₃ | 3.87 |
| Ar-H | 6.50-6.89 | |
| -OH | 5.55 | |
| ¹³C | -OCH₃ | 56.27 |
| Ar-C (C3/C5) | 105.13 | |
| Ar-C (C4) | 119.10 | |
| Ar-C (C1) | 135.09 | |
| Ar-C (C2/C6) | 147.40 |
Data sourced from PubChem. nih.gov Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.
Quantitative ³¹P NMR spectroscopy has become a powerful method for the analysis of hydroxyl groups in complex biopolymers like lignin (B12514952). rsc.orgbohrium.com This strategy involves a chemical derivatization step, known as phosphitylation, where a phosphorus-containing reagent reacts with the hydroxyl groups present in the sample. cdnsciencepub.comnanalysis.com
2,6-Dimethoxyphenol (syringol) serves as an essential model compound in these studies, representing the syringyl (S) phenolic units found in hardwood lignins. cdnsciencepub.comcdnsciencepub.com The hydroxyl group of 2,6-dimethoxyphenol is phosphitylated, typically using a reagent like 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (TMDP). cdnsciencepub.comcdnsciencepub.com
The resulting phosphitylated derivative exhibits a distinct signal in the ³¹P NMR spectrum. The chemical shift of this signal is characteristic of the syringyl phenolic environment. cdnsciencepub.comazom.com By comparing the signals in the spectrum of a complex lignin sample to the known shifts of phosphitylated model compounds like 2,6-dimethoxyphenol, researchers can identify and quantify the different types of hydroxyl groups (e.g., syringyl, guaiacyl, aliphatic) within the lignin structure. cdnsciencepub.comcdnsciencepub.com This quantitative approach is crucial for understanding lignin structure and its impact on biomass recalcitrance and valorization processes. rsc.org The large chemical shift range and sharp lines in ³¹P NMR aid in the clear distinction and quantification of these closely related functional groups. cdnsciencepub.com
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within 2,6-dimethoxyphenol.
The IR spectrum of 2,6-dimethoxyphenol displays characteristic absorption bands. A prominent, broad band is typically observed in the region of 3300-3600 cm⁻¹, corresponding to the O-H stretching vibration of the phenolic hydroxyl group. libretexts.org The C-O stretching vibrations associated with the phenol (B47542) and methoxy groups appear in the fingerprint region, often near 1050 cm⁻¹. libretexts.org Aromatic C-H and C=C stretching vibrations are also visible. nist.gov
Raman spectroscopy offers complementary data. As a non-destructive technique, it is well-suited for identifying organic compounds. ojp.gov The Raman spectrum of 2,6-dimethoxyphenol would show characteristic peaks for the aromatic ring vibrations and methoxy group functionalities. chemicalbook.com
Table 2: Key Vibrational Frequencies for 2,6-Dimethoxyphenol
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| O-H Stretch | 3500 (broad) | IR |
| Aromatic C-H Stretch | ~3000-3100 | IR, Raman |
| Aliphatic C-H Stretch (-OCH₃) | ~2800-3000 | IR, Raman |
| Aromatic C=C Stretch | ~1500-1600 | IR, Raman |
| C-O Stretch | ~1050-1250 | IR |
Data compiled from general spectroscopic principles and available spectral data. nih.govlibretexts.org
Mass Spectrometry (MS) Techniques for Identification and Purity Assessment
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.
In the electron ionization (EI) mass spectrum of 2,6-dimethoxyphenol, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, 154.16 g/mol . nih.govnist.gov This peak is typically strong due to the relative stability of the aromatic ring.
The fragmentation pattern provides structural confirmation. A common fragmentation pathway involves the loss of a methyl radical (•CH₃) from one of the methoxy groups, resulting in a prominent peak at m/z 139. nih.gov Subsequent loss of other fragments, such as carbon monoxide (CO), can lead to further characteristic ions in the spectrum. Analysis of these fragments helps to confirm the presence of the methoxy and phenolic functionalities on the aromatic ring. nih.govresearchgate.net
Table 3: Major Ions in the Electron Ionization Mass Spectrum of 2,6-Dimethoxyphenol
| m/z | Relative Intensity | Proposed Fragment Ion | Fragment Lost |
|---|---|---|---|
| 154 | High (Base Peak) | [C₈H₁₀O₃]⁺• (Molecular Ion) | - |
| 139 | High | [C₇H₇O₃]⁺ | •CH₃ |
| 111 | Moderate | [C₆H₇O₂]⁺ | •CH₃, CO |
| 96 | Moderate | [C₅H₄O₂]⁺• | •CH₃, CO, •CH₃ |
| 93 | Moderate | [C₆H₅O]⁺ | CH₂O, •CH₃ |
Chromatographic Separation and Analysis
Chromatographic techniques are essential for separating 2,6-dimethoxyphenol from complex matrices and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of phenolic compounds, including 2,6-dimethoxyphenol. Reverse-phase (RP) HPLC is the most common approach. sielc.comsielc.com
A typical HPLC method for 2,6-dimethoxyphenol utilizes a C18 or similar nonpolar stationary phase column. sielc.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often acidified with phosphoric acid or formic acid to ensure good peak shape for the phenolic analyte. sielc.comsielc.com Isocratic or gradient elution can be employed depending on the complexity of the sample matrix. Detection is commonly performed using a UV detector, with the wavelength set to an absorption maximum of the analyte (e.g., 289 nm for a related benzoquinone). koreascience.kr
This method is scalable and can be used for purity assessment and for isolating impurities in preparative separations. sielc.comsielc.com Validated HPLC methods are crucial for the quality control of raw materials and finished products containing 2,6-dimethoxyphenol, offering high specificity, sensitivity, and reproducibility. koreascience.kr
Table 4: Example HPLC Method Parameters for 2,6-Dimethoxyphenol Analysis
| Parameter | Condition |
|---|---|
| Column | Reverse Phase (e.g., Newcrom R1, TSK-gel ODS-80Ts) |
| Mobile Phase | Acetonitrile / Water / Phosphoric Acid |
| Detection | UV Spectrophotometry |
| Application | Quantification, Purity Assessment, Quality Control |
Data compiled from various HPLC method descriptions. sielc.comsielc.comkoreascience.kr
High-Performance Liquid Chromatography (HPLC) Method Development and Application for 2,6-Dimethoxyphenol
Utilization of Phosphoric Acid in Mobile Phases for HPLC Separation
High-Performance Liquid Chromatography (HPLC) is a principal technique for the separation and quantification of phenolic compounds, including 2,6-dimethoxyphenol. The composition of the mobile phase is a critical factor in achieving effective separation, and phosphoric acid is frequently incorporated for this purpose. In reversed-phase HPLC methods for analyzing 2,6-dimethoxyphenol, the mobile phase often consists of a mixture of acetonitrile, water, and phosphoric acid. sielc.com
The primary role of phosphoric acid in the mobile phase is to control the pH. shimadzu.comchromatographyonline.com By maintaining a low pH, typically around 2.5, the ionization of phenolic hydroxyl groups is suppressed. shimadzu.comnacalai.com This is crucial because analyzing phenols in their neutral form leads to better peak shapes, reduced tailing, and more reproducible retention times on non-polar stationary phases like C18. Phosphoric acid is advantageous due to its UV transparency down to 200 nm, which is beneficial for UV detection of analytes. chromatographyonline.com However, it is not volatile, making it incompatible with mass spectrometry (MS) detectors, for which a volatile acid like formic acid would be substituted. sielc.comchromatographyonline.com The concentration of phosphoric acid and its ratio with the organic solvent (e.g., acetonitrile) must be carefully optimized to achieve the desired separation. researchgate.net
Table 1: Example HPLC Conditions for 2,6-Dimethoxyphenol Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Newcrom R1 (Reverse Phase) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |
| Purpose of Acid | pH control to suppress ionization | shimadzu.comchromatographyonline.com |
| Detector | UV or MS (with acid substitution) | sielc.comchromatographyonline.com |
Gas Chromatography-Mass Spectrometry (GC-MS) in Phenolic Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used method for the identification and quantification of 2,6-dimethoxyphenol within complex phenolic mixtures. researchgate.netnih.gov This technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. In the analysis of mixtures, such as wood smoke or plant extracts, GC-MS can effectively separate 2,6-dimethoxyphenol from other structurally similar phenolic compounds. researchgate.net
For many phenolic compounds, a derivatization step is necessary before GC-MS analysis to convert them into more volatile and thermally stable forms. nih.gov However, 2,6-dimethoxyphenol can also be analyzed in its underivatized form. epa.gov The mass spectrometer fragments the eluted compounds into characteristic ions, producing a unique mass spectrum that serves as a chemical fingerprint for identification. The mass spectrum of 2,6-dimethoxyphenol is characterized by a prominent molecular ion peak (M+) and several key fragment ions. nih.gov These fragments are essential for confirming the compound's identity, even in trace amounts within a complex matrix. For instance, 2,6-dimethoxyphenol has been identified as a product of lignin pyrolysis and a component of various plant extracts through GC-MS analysis. researchgate.net
Table 2: Characteristic Mass Spectral Data for 2,6-Dimethoxyphenol
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Ion Identity | Reference |
|---|---|---|---|
| 154 | 99.99 | [M]+ (Molecular Ion) | nih.gov |
| 139 | 44.06 | [M-CH3]+ | nih.gov |
| 111 | 22.96 | Fragment Ion | nih.gov |
| 96 | 20.75 | Fragment Ion | nih.gov |
Reactivity Mechanisms and Catalytic Transformations of 2,6 Dimethoxyphenol
Enzymatic Oxidation of 2,6-Dimethoxyphenol (B48157)
Laccase-Catalyzed Oxidation and Product Characterization
Laccases (benzenediol:oxygen oxidoreductases) are copper-containing enzymes that catalyze the one-electron oxidation of a wide range of phenolic and non-phenolic substrates, coupled with the reduction of molecular oxygen to water. nih.govijcmas.com 2,6-Dimethoxyphenol (2,6-DMP) is a frequently used substrate for assessing laccase activity due to the formation of a colored product upon oxidation. researchgate.net
The enzymatic catalysis begins with the laccase-mediated single-electron oxidation of 2,6-DMP, which generates a phenoxy radical. researchgate.net This radical species can then form a para-radical through resonance stabilization. The primary product of this reaction is typically a dimer formed through the recombination of two para-radical molecules. researchgate.netresearchgate.net This main product has been characterized as the symmetrical C-C linked dimer, 3,3′,5,5′-tetramethoxy biphenyl-4,4′-diol. researchgate.netresearchgate.net The formation of this dimer can be influenced by the reaction conditions, such as the solvent system used. For instance, in monophasic aqueous-organic systems, acetone (B3395972) as a co-solvent preferentially leads to dimer formation, while in biphasic systems, increasing concentrations of ethyl acetate (B1210297) enhance dimer production. researchgate.net This dimer has been shown to possess a higher antioxidant capacity than the original 2,6-dimethoxyphenol substrate. researchgate.netresearchgate.net
The proposed mechanism for the laccase-catalyzed oxidation of 2,6-dimethoxyphenol to its dimer is illustrated below:
Oxidation: Laccase abstracts a hydrogen atom from the hydroxyl group of 2,6-DMP, forming a phenoxy radical.
Resonance: The unpaired electron delocalizes across the aromatic ring, with significant density at the para-position.
Dimerization: Two para-radicals couple to form the stable C-C linked dimer, 3,3′,5,5′-tetramethoxy biphenyl-4,4′-diol. researchgate.net
Lytic Polysaccharide Monooxygenase (LPMO) Activity with 2,6-Dimethoxyphenol as Substrate
Lytic Polysaccharide Monooxygenases (LPMOs) are copper-dependent enzymes known for their ability to oxidatively cleave recalcitrant polysaccharides like cellulose (B213188) and chitin. researchgate.netnih.gov More recently, a peroxidase-like activity of LPMOs has been discovered, where they can oxidize phenolic substrates in the presence of a cosubstrate like hydrogen peroxide (H₂O₂). nih.govasm.org 2,6-Dimethoxyphenol has become a key chromogenic substrate for a fast and sensitive spectrophotometric assay to measure this LPMO activity. nih.govmdpi.comresearchgate.net
In this assay, the LPMO catalyzes the oxidation of 2,6-DMP using H₂O₂. nih.govresearchgate.net The reaction proceeds through the generation of a 2,6-DMP phenoxy radical. mdpi.com Two of these radicals then dimerize to form hydrocoerulignone. Subsequently, the LPMO can further convert hydrocoerulignone into coerulignone, a chromogenic product with a distinct yellow color that strongly absorbs light at 469 nm (ε₄₆₉ = 53,200 M⁻¹ cm⁻¹). nih.govmdpi.com The high molar absorption coefficient of coerulignone makes this assay highly sensitive. nih.gov
This 2,6-DMP-based assay provides a valuable tool for:
Rapid assessment of LPMO activity. mdpi.com
Screening for LPMO in culture supernatants. nih.gov
Monitoring recombinant LPMO expression and purification. nih.govnih.gov
It has been noted that the biphenol hydrocoerulignone is an even better substrate for LPMOs than the monophenol 2,6-DMP, exhibiting a significantly lower apparent Michaelis constant (Kₘ) and a lower oxidation potential, which leads to increased measured activity under similar conditions. nih.gov
Kinetic Studies and Enzyme Specificity with Phenolic Substrates
The catalytic efficiency of laccases on phenolic substrates is determined by kinetic parameters such as the Michaelis constant (Kₘ) and the maximal reaction velocity (Vₘₐₓ). These parameters vary depending on the enzyme source and the specific substrate. nih.govnih.gov 2,6-Dimethoxyphenol is generally an excellent substrate for most laccases, often exhibiting a low Kₘ value, which indicates a high affinity of the enzyme for the substrate. nih.govcsic.es
Substrate specificity in laccases is heavily influenced by the chemical structure of the phenolic compound, particularly the nature and position of substituent groups on the aromatic ring. nih.govresearchgate.net For instance, laccases from Gaeumannomyces graminis var. tritici and other fungi have shown a higher affinity for phenols with o-methoxyl substituents (like 2,6-DMP and guaiacol) compared to their hydroxyl-substituted counterparts (like pyrogallol (B1678534) and catechol). nih.govcsic.es The optimal pH for laccase activity also varies significantly with the substrate being oxidized. nih.govresearchgate.netoup.com
The following table summarizes kinetic data for laccases from different fungal sources with various phenolic substrates.
| Enzyme Source | Substrate | Kₘ (μM) | Vₘₐₓ (U/mg) | Optimal pH | Reference |
|---|---|---|---|---|---|
| Gaeumannomyces graminis var. tritici | 2,6-Dimethoxyphenol | 26 | - | 4.5 | nih.gov |
| Gaeumannomyces graminis var. tritici | Catechol | 250 | - | - | nih.gov |
| Gaeumannomyces graminis var. tritici | Pyrogallol | 310 | - | - | nih.gov |
| Gaeumannomyces graminis var. tritici | Guaiacol | 510 | - | - | nih.gov |
| Cerrena sp. RSD1 | 2,6-Dimethoxyphenol | - | - | 4.0 | nih.gov |
| Cerrena sp. RSD1 | Guaiacol | - | - | 4.0 | nih.gov |
| Cohnella sp. A01 | 2,6-Dimethoxyphenol | 686 | 10.69 U/ml | 8.0 | researchgate.net |
| Trematosphaeria mangrovei | ABTS | 1400 | 184.84 | 4.0 | nih.gov |
Acid-Catalyzed Reactions and Cleavage Processes
Role of Acidic Conditions in Lignin (B12514952) Depolymerization Yielding 2,6-Dimethoxyphenol
Lignin, a complex aromatic polymer, is a major component of lignocellulosic biomass and a promising renewable source for valuable phenolic chemicals. researchgate.netwhiterose.ac.uk 2,6-Dimethoxyphenol is derived from the syringyl (S) structural units within the lignin polymer. researchgate.net Acid-catalyzed depolymerization is one of the methods employed to break down the complex lignin structure into lower molecular weight compounds. energy-proceedings.org This process typically targets the cleavage of ether bonds, such as the prevalent β-O-4 linkages, which are abundant in lignin. whiterose.ac.uk
However, acidic conditions can also promote undesirable condensation reactions between lignin fragments, leading to the formation of char and reducing the yield of monomeric phenols. researchgate.netenergy-proceedings.org To mitigate this, acid catalysis is often combined with reductive processes in what is known as reductive catalytic depolymerization. researchgate.net This approach uses a hydrogenation catalyst and a hydrogen source to stabilize reactive intermediates, thereby inhibiting char formation and increasing the yield of small molecular products. energy-proceedings.org Alkaline hydrothermal conversion is another effective method for lignin degradation that can selectively produce phenolic compounds, including phenol (B47542), guaiacol, and 2,6-dimethoxyphenol. researchgate.net
Dealkylation of 2,6-Dimethoxyphenol to Pyrogallol using Various Acids
The dealkylation, specifically demethylation, of 2,6-dimethoxyphenol is a key reaction for the synthesis of pyrogallol (1,2,3-trihydroxybenzene), a valuable chemical intermediate. google.comchemcess.com This process involves the cleavage of the ether bonds between the methyl groups and the oxygen atoms on the aromatic ring.
Various acidic reagents can be used to catalyze this transformation, typically requiring heating to proceed. google.com A common and effective method involves heating 2,6-dimethoxyphenol with concentrated aqueous hydrobromic acid. google.com Other acidic systems have also been successfully employed for this dealkylation.
The table below lists several acids and catalytic systems used for the dealkylation of 2,6-dimethoxyphenol.
| Acid/Catalyst | Reaction Conditions | Reference |
|---|---|---|
| Aqueous hydrobromic acid | Heating at 50 to 250° C | google.com |
| Pyridine hydrochloride | Heating at 50 to 250° C | google.com |
| Pyridine hydrobromide | Heating at 50 to 250° C | google.com |
| Aluminum trichloride | Heating at 50 to 250° C | google.com |
| Boron tribromide | Heating at 50 to 250° C | google.com |
| Vanadium metal | In water at 280° C for 48 h | nih.gov |
In addition to strong acids, other catalytic methods have been explored. For example, vanadium metal has been shown to catalyze the C-O bond cleavage in 2,6-dimethoxyphenol using water as a solvent, without the need for external hydrogen or organic solvents. nih.gov This process first yields 3-methoxycatechol (B1210430), which can then be further dealkylated to pyrogallol. nih.gov
Non-Solvent Catalytic Conversion of 2,6-Dimethoxyphenol
Detailed research findings and data tables specifically addressing the non-solvent catalytic conversion of 2,6-dimethoxyphenol are not available in the reviewed scientific literature.
Theoretical and Computational Investigations on 2,6 Dimethoxyphenol
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of phenolic compounds like 2,6-Dimethoxyphenol (B48157). nih.gov These studies focus on calculating key descriptors that govern the molecule's reactivity, such as the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. For an antioxidant phenolic compound, a higher HOMO energy value suggests a greater electron-donating capacity, which is crucial for scavenging free radicals. researchgate.net The difference between the HOMO and LUMO energies, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov
One DFT study, using the B3LYP functional and a 6-311G(d,p) basis set, investigated the electronic properties of 2,6-Dimethoxyphenol (DMOPh) in the context of charge-transfer complex formation. The calculations revealed that the HOMO and LUMO energies of DMOPh increase when it forms a hydrogen bond with a hydrogen-bond acceptor. This indicates that such interactions enhance its ability to act as an electron donor.
DFT calculations are also employed to explore the mechanisms of antioxidant activity, which for phenols, can include processes like Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). rsc.org By calculating properties such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Electron Transfer Enthalpy (ETE), researchers can predict the most likely pathway through which a phenolic compound neutralizes free radicals. For instance, the BDE of the phenolic O-H bond is a critical parameter for the HAT mechanism; a lower BDE facilitates the donation of a hydrogen atom to a radical.
The choice of the DFT functional and basis set is critical for obtaining accurate results. Studies often compare different functionals, such as PBE and hybrid functionals like B3LYP and PBE0, to determine the most reliable method for predicting the electronic properties of dimethoxybenzene derivatives. nih.gov
Table 1: Calculated Electronic Properties of Dimethoxybenzene Derivatives using DFT This table is illustrative of typical data generated in DFT studies on dimethoxybenzene derivatives. Specific values for 2,6-Dimethoxyphenol can vary based on the computational method.
| Property | Description | Significance in Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. Higher values suggest better electron-donating capacity. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. |
| Energy Gap (Eg) | Difference between ELUMO and EHOMO | Relates to the chemical stability and reactivity of the molecule. A smaller gap suggests higher reactivity. |
| Ionization Potential (IP) | The energy required to remove an electron. | A key parameter in the Single Electron Transfer (SET) mechanism of antioxidant activity. |
| Bond Dissociation Enthalpy (BDE) | The enthalpy change of homolytically breaking a bond (e.g., the phenolic O-H bond). | A key parameter in the Hydrogen Atom Transfer (HAT) mechanism of antioxidant activity. |
Molecular Modeling and Simulation of Phenolic Compounds
Molecular modeling and simulation are broad fields that encompass a range of computational techniques, including DFT, to study molecules and their interactions. Beyond the electronic structure calculations provided by DFT, methods like molecular dynamics (MD) simulations allow researchers to observe the dynamic behavior of molecules over time.
For phenolic compounds such as 2,6-Dimethoxyphenol, molecular simulations can provide insights into:
Conformational Analysis: Identifying the most stable three-dimensional structures of the molecule.
Solvent Effects: Understanding how the surrounding environment, such as a polar or non-polar solvent, affects the molecule's structure and reactivity.
Intermolecular Interactions: Simulating how 2,6-Dimethoxyphenol interacts with other molecules, including radicals, enzymes, or other substrates. This is particularly relevant for understanding its role in biological systems.
For example, while not focused on 2,6-Dimethoxyphenol itself, molecular dynamics simulations have been used to investigate the stability of enzymes that use this compound as a substrate. Such studies apply residue interaction network analysis derived from MD simulations to understand how mutations affect the enzyme's structure and its ability to bind to substrates like 2,6-Dimethoxyphenol.
The integration of quantum mechanics (QM) calculations, often from DFT, with molecular mechanics (MM) force fields (QM/MM methods) is a powerful approach. This allows for a highly accurate description of the reactive part of a system (e.g., the phenolic group and a free radical) while efficiently modeling the larger environment (e.g., solvent molecules or a protein active site). These advanced simulation techniques are invaluable for studying complex chemical and biological processes involving phenolic compounds.
Contextual Roles of Phosphorus Containing Acids in 2,6 Dimethoxyphenol Research
Phosphoric Acid (H₃PO₄) as a Reagent or Solvent Component
Phosphoric acid (H₃PO₄) is a versatile mineral acid widely employed in various stages of chemical analysis and material processing related to 2,6-dimethoxyphenol (B48157). Its utility stems from its properties as a pH modifier, a catalyst in hydrolysis, and an agent for disrupting crystalline structures in biopolymers.
In analytical chemistry, precise control of the mobile phase pH is crucial for the effective separation of ionizable compounds like phenols in reverse-phase high-performance liquid chromatography (RP-HPLC). hplc.eu Phosphoric acid is frequently added in small concentrations to the aqueous component of the mobile phase for this purpose. fujifilm.com For the analysis of 2,6-dimethoxyphenol, a mobile phase consisting of acetonitrile (B52724), water, and phosphoric acid provides a simple and effective method for separation on RP columns. sielc.com
The primary role of phosphoric acid is to maintain a low pH (typically around 2-3), which suppresses the ionization of the phenolic hydroxyl group on 2,6-dimethoxyphenol. hplc.eu In its non-ionized, more hydrophobic form, the compound is better retained on nonpolar stationary phases (like C18), leading to sharper peaks and more reproducible retention times. hplc.eu This pH control is essential for achieving robust and reliable quantification. shimadzu.com While effective for UV detection, for mass spectrometry (MS) compatible methods, the non-volatile phosphoric acid is often replaced with a volatile acid like formic acid. sielc.com
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Column | Reverse-Phase C18 (e.g., Newcrom R1, Shim-pack VP-ODS) | Separation based on hydrophobicity. | sielc.comshimadzu.com |
| Mobile Phase | Acetonitrile/Water/Phosphoric Acid mixture | Elution of the analyte. | sielc.com |
| Phosphoric Acid Concentration | ~0.1% v/v or as part of a 10-20 mM buffer | Maintains low pH (~2.5) to suppress phenol (B47542) ionization. | hplc.eushimadzu.com |
| Detection | UV-Vis Detector | Quantification of 2,6-dimethoxyphenol. | sielc.com |
Phosphoric acid is a key reagent in the pretreatment of lignocellulosic biomass, a process aimed at breaking down the complex plant cell wall structure to isolate its primary components: cellulose (B213188), hemicellulose, and lignin (B12514952). researchgate.netnih.gov This pretreatment enhances the accessibility of cellulose for enzymatic hydrolysis into fermentable sugars. preprints.org During this process, lignin, a complex polymer rich in subunits like 2,6-dimethoxyphenol (syringyl units), is also broken down and separated. nih.gov
The acid acts by hydrolyzing the glycosidic bonds in hemicellulose and disrupting the ether linkages (e.g., α-O-4 and β-O-4) that hold the lignin polymer together. nih.gov This process, known as solvolysis, releases smaller, soluble phenolic compounds, including 2,6-dimethoxyphenol. nih.gov Studies have shown that phosphoric acid pretreatment can effectively remove hemicellulose and lignin, with the concentration of the acid and reaction conditions influencing the product distribution. nih.govresearchgate.net For example, varying the phosphoric acid concentration can direct the pyrolysis of biomass to favor the production of specific compounds like levoglucosan (B13493) or levoglucosenone. researchgate.net Theoretical studies using density functional theory have detailed the mechanisms of lignin hydrolysis and phosphorylation, showing that α-O-4 and β-O-4 linkages are particularly susceptible to cleavage during phosphoric acid treatment. nih.gov
| Biomass Component | Effect of H₃PO₄ Pretreatment | Mechanism | Reference |
|---|---|---|---|
| Cellulose | Reduced crystallinity, swelling, and increased accessibility. | Disruption of intermolecular hydrogen bonds; esterification of hydroxyl groups. | preprints.orgnih.gov |
| Hemicellulose | Hydrolysis and removal. | Cleavage of glycosidic bonds. | nih.gov |
| Lignin | Depolymerization and delignification. | Cleavage of ether linkages (α-O-4, β-O-4), releasing phenolic units. | nih.gov |
In the broader context of biomass degradation research, understanding the enzymatic breakdown of both cellulose and lignin is crucial. While 2,6-dimethoxyphenol is a common substrate for assaying lignin-degrading enzymes like laccases and peroxidases, studying the complete enzymatic system of biomass conversion also requires a standardized substrate for cellulases. Phosphoric Acid Swollen Cellulose (PASC) serves this role. researchgate.netdtu.dk
PASC is a largely amorphous form of cellulose prepared by treating microcrystalline cellulose with cold, concentrated phosphoric acid, which disrupts its highly ordered crystalline structure. researchgate.netmdpi.com This amorphous substrate is more readily attacked by cellulolytic enzymes and is widely used as a standard for assessing cellulase (B1617823) activity. researchgate.netbioz.comresearchgate.net Research on the synergistic action of different enzyme classes often involves parallel assays: cellulases are tested against substrates like PASC, while lignin-modifying enzymes are tested against phenolic models like 2,6-dimethoxyphenol. dtu.dk Therefore, phosphoric acid is essential for preparing the PASC substrate used in these comprehensive studies of enzymatic biomass conversion. mdpi.com
Utilization of Phosphite-Based Reagents in Spectroscopic Analysis
Quantitative ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for identifying and quantifying the different types of hydroxyl groups (aliphatic, phenolic, carboxylic acid) present in complex mixtures like lignin. nih.gov The method involves a derivatization step, known as phosphitylation, where the hydroxyl groups in the sample react with a phosphorus-containing reagent. cdnsciencepub.com
A commonly used reagent for this purpose is 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (TMDP). cdnsciencepub.com This reagent reacts rapidly and quantitatively with hydroxyl groups to form phosphite (B83602) esters. Each type of hydroxyl group (e.g., guaiacyl, syringyl like 2,6-dimethoxyphenol, p-hydroxyphenyl) produces a derivative with a unique and well-resolved signal in the ³¹P NMR spectrum. cdnsciencepub.com By integrating these signals and referencing them to an internal standard, a precise quantification of each hydroxyl-containing substructure, including those related to 2,6-dimethoxyphenol, can be achieved. nih.govcdnsciencepub.com This technique is invaluable for characterizing the structure of lignin before and after various treatments.
| Hydroxyl Group Type | Example Substructure | ³¹P Chemical Shift Range (ppm) | Reference |
|---|---|---|---|
| Aliphatic OH (primary) | Cγ-OH in β-O-4' | 149.2–148.5 | cdnsciencepub.com |
| Aliphatic OH (secondary) | Cα-OH in β-O-4' | 150.5–149.5 | cdnsciencepub.com |
| Syringyl OH | 2,6-Dimethoxyphenol | 142.9–142.3 | cdnsciencepub.com |
| Guaiacyl OH | 2-Methoxyphenol | 140.0–139.0 | cdnsciencepub.com |
| p-Hydroxyphenyl OH | Phenol | 138.0–137.4 | cdnsciencepub.com |
| Carboxylic Acid OH | Benzoic Acid | 134.5–134.0 | cdnsciencepub.com |
Phosphorus Oxychloride (POCl₃) in the Synthesis of 2,6-Dimethoxyphenol Derivatives
Phosphorus oxychloride (POCl₃) is a highly reactive reagent used extensively in organic synthesis for chlorination, dehydration, and cyclization reactions. researchgate.net In the context of 2,6-dimethoxyphenol, POCl₃ can be used to synthesize various derivatives by reacting with its phenolic hydroxyl group.
The primary application involves the formation of organophosphate esters. The hydroxyl group of 2,6-dimethoxyphenol can act as a nucleophile, displacing one or more chloride ions from POCl₃ to form dichlorophosphate, monochlorophosphate, or triaryl phosphate (B84403) esters. These phosphate derivatives are of interest in materials science and as flame retardants. Furthermore, POCl₃ is a key component of the Vilsmeier-Haack reagent (formed with a formamide (B127407) like DMF), which is used for the formylation of activated aromatic rings. While the electron-rich ring of 2,6-dimethoxyphenol is a potential substrate for such reactions, the primary and most direct utility of POCl₃ is in converting the hydroxyl group into other functionalities, such as phosphate esters or as a precursor for other synthetic transformations. rsc.org
Phosphate Buffers in Biochemical and Enzymatic Reaction Systems
Phosphate buffers are integral to a wide array of biochemical and enzymatic studies involving 2,6-Dimethoxyphenol (2,6-DMP), primarily due to their capacity to maintain a stable pH environment, which is critical for enzyme activity and reaction kinetics. nih.govpromega.com These buffer systems, typically prepared using a mixture of monobasic and dibasic sodium or potassium phosphate, are effective in the physiologically relevant pH range of approximately 5.8 to 8.0. promega.com Their use is foundational in experiments where 2,6-DMP serves as a substrate for various oxidoreductase enzymes, such as laccases and peroxidases. asm.orgresearchgate.netijcmas.com
The primary role of phosphate buffers in this context is to ensure that the pH of the reaction medium remains constant. Enzyme catalytic activity is highly dependent on pH, as it affects the ionization state of amino acid residues in the enzyme's active site and the substrate itself. researchgate.netnih.gov By resisting fluctuations in hydrogen ion concentration, phosphate buffers allow for the accurate measurement and comparison of enzyme kinetics and activity under standardized conditions. promega.com
Detailed research findings highlight the specific application and importance of phosphate buffers in studies with 2,6-DMP. For instance, in the characterization of laccase from Pyricularia oryzae, researchers used a 50 mM phosphate buffer at pH 6.5 to investigate the oxidation of 2,6-DMP. asm.org Similarly, the peroxidase activity of lytic polysaccharide monooxygenases (LPMOs) has been characterized using 2,6-DMP as a substrate in 100 mM sodium phosphate buffer at pH 6.0 or 7.0. researchgate.net
The choice of buffer and its pH can significantly influence enzyme performance. Studies comparing different buffer systems have revealed that the optimal pH for an enzyme can vary depending on the buffering agent used. For example, the laccase from Rhus vernicifera (LacR) exhibited maximum activity at pH 7.0 when measured in a potassium phosphate buffer, whereas its activity was significantly lower at acidic pH levels in the same buffer system. researchgate.net In contrast, the laccase from Trametes versicolor (LacT) showed peak activity at pH 4.0 in an acetate (B1210297) buffer. researchgate.net This demonstrates the importance of empirical determination of optimal conditions for each specific enzyme-substrate system.
The following table summarizes the optimal pH for laccase activity using 2,6-DMP as a substrate in different buffer systems, as reported in a comparative study.
| Enzyme Source | Buffer System | Optimal pH | Maximum Activity (unit/g) | Reference |
|---|---|---|---|---|
| Trametes versicolor (LacT) | Sodium Acetate | 4.0 | 156 | researchgate.net |
| Rhus vernicifera (LacR) | Potassium Phosphate | 7.0 | 10.7 | researchgate.net |
Phosphate buffers are also employed in determining the kinetic parameters of enzymes that oxidize 2,6-DMP. For example, kinetic studies on laccase from Gaeumannomyces graminis var. tritici were performed in a 15 mM citrate-phosphate buffer at pH 4.5. nih.gov In this environment, the enzyme catalyzed the oxidation of 2,6-DMP with a Michaelis constant (Km) of 2.6 × 10⁻⁵ M. nih.gov The use of a consistent buffer system is crucial for such kinetic analyses, as buffer components can sometimes interact with the enzyme or substrates, potentially altering the observed kinetics. nih.govnih.gov
The table below presents findings from various enzymatic studies where phosphate buffer systems were employed for the analysis of 2,6-DMP oxidation.
| Enzyme/Organism | Buffer System | pH | Substrate & Concentration | Purpose of Study | Reference |
|---|---|---|---|---|---|
| Laccase from Gaeumannomyces graminis var. tritici | 15 mM Citrate-Phosphate | 4.5 | 2 mM 2,6-DMP | Laccase activity assay and kinetic analysis (Km determination) | nih.gov |
| Laccase from Pyricularia oryzae | 50 mM Phosphate | 6.5 | 0.5 mM 2,6-DMP | Comparison of laccase and tyrosinase activity | asm.org |
| Lytic Polysaccharide Monooxygenase (LPMO) | 100 mM Sodium Phosphate | 6.0 | 5 mM 2,6-DMP | Measurement of peroxidase activity and enzyme kinetics | researchgate.net |
| Laccase from Pleurotus sp | 0.1 M Phosphate | 6.0-8.0 | Not Specified | Determination of optimal pH and stability | nih.gov |
Advanced Research Perspectives and Future Directions
Development of Sustainable Processes Utilizing 2,6-Dimethoxyphenol (B48157) from Biomass
The transition towards a bio-based economy has spurred research into producing valuable chemicals from renewable resources, with a significant focus on lignin (B12514952), the second most abundant natural polymer. ingentaconnect.com Lignin is a rich source of aromatic compounds, including 2,6-dimethoxyphenol, which is derived from the syringyl (S) structural units of lignin. researchgate.net
A promising strategy for obtaining 2,6-dimethoxyphenol is the alkaline hydrothermal conversion of lignin. ingentaconnect.comresearchgate.net This process involves the decomposition of lignin in water under elevated temperature and pressure, often with the aid of a catalyst. For instance, studies have shown that using disodium (B8443419) tetraborate (B1243019) decahydrate (B1171855) (DTD) as a catalyst can significantly enhance the yield of liquid products and improve the selectivity for monomeric phenolic compounds like 2,6-dimethoxyphenol. ingentaconnect.comresearchgate.netingentaconnect.com Research on the degradation of corn stalk lignin has demonstrated the simultaneous production of phenol (B47542), guaiacol, and 2,6-dimethoxyphenol. ingentaconnect.comresearchgate.net The yields of these target compounds are influenced by reaction parameters such as temperature and time. ingentaconnect.com For example, one study found that the highest yield of 2,6-dimethoxyphenol was obtained at a temperature of 523 K. ingentaconnect.com
Another approach involves a multi-step catalytic valorization of birch wood lignin to produce high-value chemicals. One such process converts the native lignin into syringaldehyde (B56468) through alkaline aerobic oxidation, which is then further transformed. researchgate.net While some processes aim for deep defunctionalization, there is growing interest in methods that maintain the methoxy (B1213986) and hydroxy groups to synthesize valuable products like 2,6-dimethoxy-p-aminophenol. researchgate.net
The table below summarizes findings from a study on the alkaline hydrothermal conversion of corn stalk lignin for the production of 2,6-Dimethoxyphenol and other phenolic compounds. ingentaconnect.comingentaconnect.com
| Target Compound | Catalyst | Max. Yield (% of liquid product) |
| 2,6-Dimethoxyphenol | Disodium tetraborate decahydrate | 8.18% |
| Guaiacol | Disodium tetraborate decahydrate | 7.92% |
| Phenol | Disodium tetraborate decahydrate | 7.15% |
Exploration of Novel Catalytic Systems for 2,6-Dimethoxyphenol Transformations
The transformation of 2,6-dimethoxyphenol into other valuable chemicals is a significant area of research, with a focus on developing novel and efficient catalytic systems. These systems range from biocatalysts like enzymes to heterogeneous metal-based catalysts.
Enzymatic Catalysis: Laccases and peroxidases are enzymes that have shown considerable promise in the oxidation and dimerization of 2,6-dimethoxyphenol. researchgate.netresearchgate.net Laccase-catalyzed oxidation of DMP in aqueous-organic media can produce a symmetrical C-C linked dimer, 3,3′,5,5′-tetramethoxybiphenyl-4,4′-diol, which has been found to have higher antioxidant capacity than the original DMP substrate. researchgate.netresearchgate.net The reaction mechanism involves the enzyme-induced single-electron oxidation of 2,6-dimethoxyphenol to a phenoxy radical species. researchgate.net Two of these radicals then combine to form the dimer. researchgate.netresearchgate.net This process is being explored for the synthesis of bioactive compounds. researchgate.net Dye-decolorizing peroxidases (DyPs) are another class of enzymes that can oxidize various phenolic compounds, including 2,6-dimethoxyphenol. acs.org
Heterogeneous Catalysis: For transformations requiring more stringent conditions, heterogeneous catalysts are often employed. For instance, the hydrodeoxygenation of methoxybenzenes, including 2,6-dimethoxyphenol, has been studied using catalysts like carbon-supported Ru-MnOx. researchgate.net This process can convert 2,6-dimethoxyphenol into demethoxylated saturated compounds such as cyclohexanol (B46403) and cyclohexane. researchgate.net The addition of manganese oxide to the ruthenium catalyst was found to slow the hydrogenation of the aromatic ring, thereby favoring the elimination of the methoxy group. researchgate.net
Another line of research focuses on the conversion of lignin-derived alkylmethoxyphenols to phenol. A bimetallic Au/TiO₂ and HZSM-5 catalyst system has been shown to effectively carry out demethoxylation and transalkylation to produce phenol. acs.org
The table below provides examples of different catalytic systems used for the transformation of 2,6-Dimethoxyphenol.
| Catalyst Type | Catalyst Example | Transformation | Product(s) |
| Biocatalyst (Enzyme) | Laccase | Oxidative Dimerization | 3,3′,5,5′-tetramethoxybiphenyl-4,4′-diol |
| Heterogeneous Catalyst | Ru-MnOx/C | Hydrodeoxygenation | Cyclohexanol, Cyclohexane |
| Heterogeneous Catalyst | Au/TiO₂ and HZSM-5 | Demethoxylation & Transalkylation | Phenol |
Integrated Spectroscopic and Computational Approaches for Mechanistic Insights into DMP Reactions
A fundamental understanding of the reaction mechanisms of 2,6-dimethoxyphenol is crucial for optimizing existing processes and designing new catalytic systems. The integration of spectroscopic techniques with computational chemistry provides powerful tools for gaining these mechanistic insights.
Computational Approaches (DFT): Density Functional Theory (DFT) is a computational method widely used to study the electronic structure and reactivity of molecules like 2,6-dimethoxyphenol. researchgate.netresearchgate.netnih.gov DFT calculations can determine properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.netresearchgate.net The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and polarizability. researchgate.net For instance, DFT studies have been used to investigate the formation of charge-transfer complexes between 2,6-dimethoxyphenol (as an electron donor) and p-benzoquinone (as an electron acceptor). researchgate.net These calculations have shown that hydrogen bonding can enhance the charge-transfer complex formation by altering the HOMO and LUMO energy levels of the interacting molecules. researchgate.net Such computational studies are valuable for understanding and predicting the behavior of DMP in various chemical environments.
Spectroscopic Analysis: Experimental techniques such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS) are essential for characterizing the products of 2,6-dimethoxyphenol transformations. researchgate.net For example, these methods have been used to thoroughly characterize the dimeric product formed from the laccase-catalyzed oxidation of DMP, confirming its structure as 3,3′,5,5′-tetramethoxy-1,1′-biphenyl-4,4′-diol. researchgate.net Kinetic studies, often monitored by UV-Vis spectroscopy, provide data on reaction rates and can help elucidate reaction pathways. acs.org For example, the oxidation of 2,6-DMP is often used as a substrate to measure the activity of enzymes like laccases and peroxidases, with the reaction progress monitored at a specific wavelength. researchgate.netacs.org
By combining the experimental data from these spectroscopic techniques with the theoretical insights from computational models, researchers can build a comprehensive picture of the reaction mechanisms. This integrated approach allows for the proposal of detailed reaction pathways, such as the radical-mediated dimerization of DMP catalyzed by laccase. researchgate.net Understanding these mechanisms at a molecular level is key to developing more selective and efficient catalytic processes for the valorization of 2,6-dimethoxyphenol.
The table below outlines the application of integrated approaches for studying DMP reactions.
| Approach | Technique/Method | Application | Insights Gained |
| Computational | Density Functional Theory (DFT) | Calculation of electronic properties (HOMO, LUMO), reaction energies. | Understanding of reactivity, charge-transfer complex formation, and the effect of intermolecular forces. researchgate.net |
| Spectroscopic | FT-IR, NMR, GC-MS | Product identification and structural characterization. | Confirmation of reaction products, such as dimers from oxidative coupling. researchgate.net |
| Spectroscopic | UV-Vis Spectroscopy | Monitoring reaction kinetics, enzyme activity assays. | Determination of reaction rates and catalytic efficiency. acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
